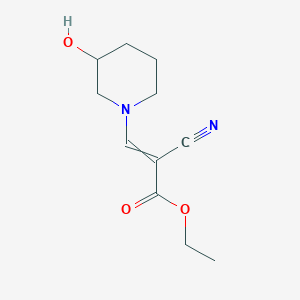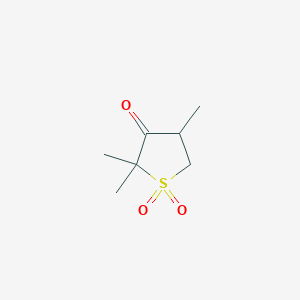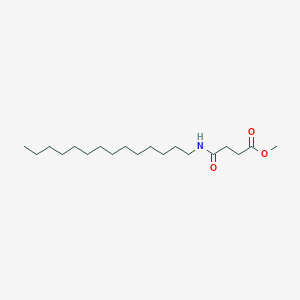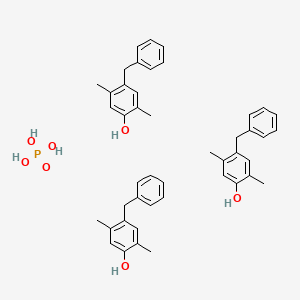
Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate is a chemical compound known for its unique structure and properties. This compound features a cyano group, a hydroxypiperidinyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the hydroxypiperidine to the cyanoacetate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxypiperidinyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate is unique due to the presence of the hydroxypiperidinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62615-76-3 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3-hydroxypiperidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)9(6-12)7-13-5-3-4-10(14)8-13/h7,10,14H,2-5,8H2,1H3 |
InChI Key |
SHXBODDHSVFHNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN1CCCC(C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14532086.png)

![3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene](/img/structure/B14532101.png)
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)

![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)
![2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14532128.png)

![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)

![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)
